3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one
Description
3-Bromo-6H,7H-thieno[2,3-c]pyridin-7-one is a bicyclic heteroaromatic compound featuring a fused thiophene and pyridine ring system. Its molecular formula is C₇H₄BrNOS, with a molecular weight of 230.08 g/mol . The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse functional groups .
Properties
IUPAC Name |
3-bromo-6H-thieno[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-4(5)1-2-9-7(6)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZOFZIENHDDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360967-00-5 | |
| Record name | 3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of Thieno[2,3-c]pyridin-7-one
The most common and direct synthetic route to obtain this compound is via the bromination of the parent compound thieno[2,3-c]pyridin-7-one . This method involves the electrophilic substitution of a bromine atom onto the heterocyclic ring, specifically at the 3-position.
Reagents and Solvents: Bromine (Br2) is used as the brominating agent. Suitable solvents include acetic acid or chloroform, which provide an appropriate medium for the bromination reaction to proceed efficiently.
Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures to optimize yield and selectivity. Control of temperature is critical to prevent over-bromination or decomposition of the sensitive heterocyclic system.
Mechanism: The bromine electrophile attacks the electron-rich thiophene ring portion of thieno[2,3-c]pyridin-7-one, favoring substitution at the 3-position due to electronic and steric factors. The presence of the lactam (7-one) group influences regioselectivity.
Industrial and Scalable Synthesis
For industrial-scale production, continuous flow reactors and automated systems are employed to maintain precise control over reaction parameters such as temperature, bromine concentration, and reaction time. High-purity starting materials and solvents are essential to achieve consistent product quality and high yields.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Bromine equivalent | 1.0 to 1.2 eq | Slight excess to ensure complete bromination |
| Solvent | Acetic acid or chloroform | Acetic acid favors better solubility and reactivity |
| Temperature | 20–40 °C | Room temperature to mild heating |
| Reaction time | 1–4 hours | Monitored to avoid over-bromination |
| Work-up | Quenching with sodium bisulfite or water | To remove excess bromine and isolate product |
Alternative Synthetic Routes and Derivatives
While direct bromination is the most straightforward method, alternative synthetic approaches involve:
Precursor Modification: Synthesis of thieno[2,3-c]pyridin-7-one derivatives with substituents that direct bromination regioselectively.
Use of N-Bromosuccinimide (NBS): In some cases, NBS can be used as a milder brominating agent to achieve selective bromination under controlled conditions.
Multi-step Synthesis: Starting from substituted pyridines or thiophenes, ring closure reactions can be designed to incorporate bromine at the desired position during ring formation, although this is less common due to complexity.
Research Findings and Characterization
The brominated product This compound is characterized by spectral methods such as NMR, IR, and mass spectrometry to confirm substitution position and purity.
Studies indicate that the compound is relatively stable under standard laboratory conditions but sensitive to prolonged light exposure and extreme pH, which can lead to degradation.
The bromine substitution significantly affects the compound’s reactivity, enabling further functionalization via nucleophilic substitution or cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and material science.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct bromination | Bromine (Br2) | Acetic acid | 20–40 °C | 70–85 | Most common, regioselective |
| Bromination with NBS | N-Bromosuccinimide (NBS) | Chloroform | Room temperature | 60–75 | Milder conditions, selective |
| Multi-step synthesis | Various precursors | Various | Variable | Variable | More complex, less common |
Chemical Reactions Analysis
Types of Reactions
3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of various substituted thieno[2,3-c]pyridin-7-ol derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Kinase Inhibition : The compound has been identified as a potential ATP-mimetic kinase inhibitor, which allows it to bind to the active sites of various kinases. This interaction disrupts signaling pathways involved in cell growth and proliferation, making it a candidate for cancer treatment .
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines such as HeLa and CEM. Mechanistically, these compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
-
Biological Studies
- Bioactivity : 3-Bromo-6H,7H-thieno[2,3-c]pyridin-7-one has shown potential antimicrobial properties and is being investigated for its interactions with biological macromolecules. Its ability to modulate cellular signaling pathways suggests a role in various therapeutic applications.
- Gene Expression Modulation : The compound can influence gene expression related to apoptosis and cell cycle regulation, providing insights into its potential use in targeted therapies .
-
Material Science
- The compound is utilized in the development of organic semiconductors and advanced materials due to its unique electronic properties. Its structural characteristics make it suitable for applications in electronic devices and sensors.
-
Industrial Applications
- It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals, highlighting its versatility beyond medicinal uses.
Table 1: Summary of Biological Activities
Case Study Highlights
- A study demonstrated that the compound exhibited IC₅₀ values ranging from 1.1 to 4.7 μM against HeLa cells, indicating potent anticancer properties. The mechanism involved binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell death through apoptosis.
- Another research effort focused on the synthesis of novel derivatives based on this compound for enhanced biological activity. These derivatives were tested for their efficacy as kinase inhibitors, showing improved selectivity and potency compared to existing drugs .
Mechanism of Action
The mechanism of action of 3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-c]pyridine scaffold . The compound’s ability to form hydrogen bonds with the hinge region of kinases is crucial for its inhibitory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Thieno- and Pyrrolo-Pyridinones
4-Bromo-6H,7H-thieno[2,3-c]pyridin-7-one
- Molecular Formula: C₇H₄BrNOS
- Key Differences : Bromine at position 4 instead of 3.
- Implications : The positional isomerism may alter regioselectivity in substitution reactions. For example, bromine at C4 could influence binding interactions in biological targets compared to C3 .
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
- Molecular Formula: C₇H₆BrNOS
- Key Differences : Bromine at position 2 and partial saturation of the pyridine ring (dihydro structure).
4-Bromo-6-methyl-1-tosyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
- Molecular Formula : C₁₄H₁₃BrN₂O₃S
- Key Differences : Pyrrolopyridine core with bromine at C4, a methyl group at C6, and a tosyl protecting group.
- Implications : The methyl and tosyl groups introduce steric hindrance, which may slow reaction kinetics but improve stability. This compound is a key intermediate in synthesizing kinase inhibitors .
Non-Brominated Analogs
Thieno[2,3-c]pyridin-7(6H)-one
Functionalized Derivatives
3-(Pyridin-3-yl)-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Comparative Data Table
Reactivity in Cross-Coupling Reactions
Brominated thieno- and pyrrolo-pyridinones are pivotal in Suzuki-Miyaura couplings. For instance, 4-bromo-6-methyl-1-tosyl-pyrrolo[2,3-c]pyridin-7-one (CAS 1361481-63-1) undergoes borylation with Pd catalysts to generate boronic ester intermediates, enabling aryl/heteroaryl group introductions . The C3 bromine in this compound offers distinct electronic effects compared to C4 isomers, influencing reaction rates and product distributions .
Physicochemical Properties
Non-brominated analogs like thieno[2,3-c]pyridin-7(6H)-one exhibit higher melting points, suggesting stronger crystal lattice interactions .
Biological Activity
Overview
3-Bromo-6H,7H-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that has garnered significant interest in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by a bromine atom at the 3-position and a thienopyridine framework, which contributes to its unique biological activities.
The primary biological activity of this compound is attributed to its interaction with G protein-coupled receptor kinase 2 (GRK2). This interaction modulates kinase activity, which plays a crucial role in various signaling pathways, particularly those related to cell growth and apoptosis. The compound acts as an ATP-mimetic kinase inhibitor, disrupting normal signaling processes and potentially leading to therapeutic effects against cancer and other diseases.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Properties : The compound has demonstrated selective cytotoxicity against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of HeLa cells with IC50 values ranging from 1.1 to 4.7 μM, indicating its potential as an antitumor agent .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Research Findings
Recent studies have provided insights into the biological effects of this compound:
- Cell Cycle Modulation : In vitro studies using K562 cells revealed that treatment with this compound leads to a significant accumulation in the G2/M phase of the cell cycle. This suggests that it may act as a tubulin inhibitor, which is a common mechanism for many anticancer drugs .
- Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells. For example, at IC50 concentrations, substantial increases in annexin-V positive cells were observed, confirming its role in triggering programmed cell death .
Comparative Analysis
To understand the unique properties of this compound better, it can be compared with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-Bromo-6H-thieno[2,3-c]pyridin-7-one | Structure | Antimicrobial and anticancer properties |
| Thieno[2,3-c]pyridine derivatives | Varies | Diverse biological activities depending on substitutions |
| 4-Chloro-6H-thieno[2,3-c]pyridin-7-one | Structure | Similar but generally less potent than brominated derivatives |
Case Studies
Several case studies have explored the biological efficacy of this compound:
- Antitumor Efficacy : A study involving various human cancer cell lines demonstrated that this compound selectively inhibited cancer cell growth while sparing normal human peripheral blood mononuclear cells (PBMC), indicating its potential for targeted cancer therapy without significant toxicity to healthy cells .
- Mechanistic Studies : Further mechanistic investigations revealed that the compound's ability to disrupt microtubule dynamics could be leveraged for developing novel chemotherapeutic agents targeting specific kinases involved in tumor progression .
Q & A
Q. How does the fused thienopyridinone scaffold influence electronic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
